[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
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Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydroxy group, and a borinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with 3-hydroxy-2,3-dimethylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The borinic acid moiety can be reduced to a borane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a borane derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and leading to various biological effects. The borinic acid moiety may also play a role in binding to metal ions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in having a trifluoromethyl group but lacks the borinic acid moiety.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Contains a trifluoromethyl group and a hydroxy group but differs in overall structure.
Uniqueness
[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to the presence of both trifluoromethyl groups and a borinic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17BF6O3 |
---|---|
Molecular Weight |
358.09 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H17BF6O3/c1-11(2,22)12(3,4)24-15(23)10-6-8(13(16,17)18)5-9(7-10)14(19,20)21/h5-7,22-23H,1-4H3 |
InChI Key |
IKTHHEYMJGANNS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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